molecular formula C19H32ClN5O2 B12979339 N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride CAS No. 718630-60-5

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride

Cat. No.: B12979339
CAS No.: 718630-60-5
M. Wt: 397.9 g/mol
InChI Key: MZIJMKKRMFWACJ-UHFFFAOYSA-N
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Description

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a butanamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is typically formed via the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The piperidine and pyrazole rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanamide Moiety: The butanamide moiety is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the butanamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Biochemistry: It is used as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Its stability and solubility make it suitable for use in various industrial processes, including as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide
  • **N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrobromide

Uniqueness

The hydrochloride salt form of N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in medicinal chemistry and pharmacology.

Properties

CAS No.

718630-60-5

Molecular Formula

C19H32ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C19H31N5O2.ClH/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13;/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25);1H

InChI Key

MZIJMKKRMFWACJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C.Cl

Origin of Product

United States

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